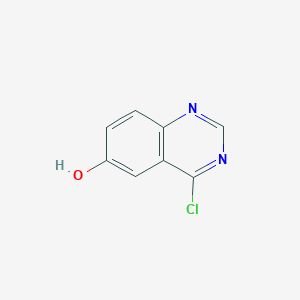

4-Chloroquinazolin-6-OL

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloroquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFQCJUTUJSCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631125 | |

| Record name | 4-Chloroquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848438-50-6 | |

| Record name | 4-Chloroquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinazolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloroquinazolin 6 Ol and Its Derivatives

Targeted Synthesis of 4-Chloroquinazolin-6-OL

The synthesis of this compound can be achieved through various chemical pathways, often starting from precursor compounds that are strategically modified to yield the target molecule.

Chemical Transformations from Precursor Compounds (e.g., 4-chloroquinazolin-6-yl acetate)

A common and effective method for the preparation of this compound involves the deacetylation of its acetylated precursor, 4-chloroquinazolin-6-yl acetate (B1210297). This transformation is typically a straightforward deprotection step. The synthesis route often begins with more fundamental precursors, such as 6-hydroxyquinazolin-4(3H)-one or 2-amino-5-hydroxybenzoic acid. nih.govgoogleapis.com

One established multi-step synthesis starts with the acetylation of 6-hydroxyquinazolin-4(3H)-one, followed by chlorination using thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) to produce 4-chloroquinazolin-6-yl acetate. nih.govgoogleapis.comgoogle.com The final step is the removal of the acetyl protecting group. This is accomplished by treating the 4-chloroquinazolin-6-yl acetate with ammonia (B1221849) in methanol (B129727), which selectively cleaves the ester linkage to yield the desired this compound. nih.govgoogle.comnih.gov

A detailed synthetic sequence is outlined below:

Acetylation: 6-hydroxyquinazolin-4(3H)-one is treated with acetic anhydride (B1165640) and pyridine (B92270). googleapis.comnih.gov

Chlorination: The resulting 4-hydroxyquinazolin-6-yl acetate is heated with thionyl chloride and DMF. googleapis.comgoogle.com

Deprotection (Ammonolysis): The crude 4-chloroquinazolin-6-yl acetate is stirred in a solution of ammonia in methanol at room temperature. google.comnih.gov The reaction mixture is then concentrated and purified, often by trituration with diethyl ether or flash chromatography, to afford this compound as a solid. nih.govgoogle.com

| Step | Precursor | Reagents | Product | Yield | Reference |

| 1 | 6-hydroxyquinazolin-4(3H)-one | Acetic anhydride, Pyridine | 4-hydroxyquinazolin-6-yl acetate | 65% | googleapis.com |

| 2 | 4-hydroxyquinazolin-6-yl acetate | Thionyl chloride (SOCl₂), DMF | 4-chloroquinazolin-6-yl acetate | 90% | googleapis.comgoogle.com |

| 3 | 4-chloroquinazolin-6-yl acetate | Ammonia (7N in Methanol) | This compound | 80% | google.com |

| 3 (alternative) | 4-chloroquinazolin-6-yl acetate | Ammonia (2M in Methanol) | This compound | 62% | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways to this compound Derivatives

While not a direct synthesis of this compound itself, Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction for synthesizing its derivatives. The quinazoline (B50416) ring is electron-deficient, which activates the C-4 position for nucleophilic attack, making the chlorine atom an excellent leaving group. mdpi.commdpi.com This reactivity is exploited to couple various nucleophiles, particularly amines, to the quinazoline core.

In a typical SNAr reaction, this compound is reacted with an amine (such as an aniline (B41778) derivative) in a suitable solvent like isopropanol (B130326) at elevated temperatures. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon, forming a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the heterocyclic ring system. scribd.comambeed.com Subsequent elimination of the chloride ion yields the C-4 substituted quinazolin-6-ol (B1595610) derivative. nih.govresearchgate.net The regioselectivity for the C-4 position is high, even in precursors with multiple halogen substituents, due to the electronic influence of the adjacent nitrogen atom. mdpi.comkuleuven.be

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |

| 4-chloro-6-quinazolinol | Aniline derivatives | Isopropanol | 80 °C, 6 h | 4-anilino-quinazolin-6-ol derivatives | nih.gov |

| 4-chloroquinazoline (B184009) | Aniline, Hydrazine | Various | Varies | 4-substituted quinazolines | researchgate.net |

Macrocyclization Strategies Involving the this compound Moiety

The this compound scaffold serves as a key component in the synthesis of complex macrocycles, which have applications in areas such as kinase inhibition. nih.gov Macrocyclization strategies often involve a multi-step process where the quinazoline moiety is first functionalized and then cyclized with a linker.

One approach begins with a nucleophilic substitution reaction on a this compound derivative (e.g., 4-chloro-7-methoxyquinazolin-6-ol) with a 2-aminophenol (B121084) derivative. nih.gov The resulting intermediate, which now possesses two nucleophilic groups (the phenol (B47542) and the secondary amine), undergoes macrocyclization. A double Mitsunobu reaction, employing a linker like diethylene glycol with triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD), can be used to form the macrocyclic ether linkages. nih.gov

An alternative and often higher-yielding strategy involves first attaching a linker to the C-6 hydroxyl group of the quinazoline via a Mitsunobu reaction. nih.gov This intermediate is then subjected to a nucleophilic substitution at the C-4 position with a suitable aminophenol. The final macrocyclization is achieved through an intramolecular nucleophilic substitution, often using a strong base like sodium hydride (NaH) in DMF, to connect the linker to the phenol group. nih.gov

| Strategy | Step 1 | Step 2 | Step 3 | Product Class | Reference |

| Post-functionalization Cyclization | SNAr of 4-chloro-quinazolin-6-ol derivative with 2-aminophenol | Double Mitsunobu reaction with diethylene glycol linker | - | Quinazoline-based macrocycles | nih.gov |

| Pre-functionalization Cyclization | Mitsunobu reaction to attach linker to C-6 OH | SNAr at C-4 with an aminophenol | Intramolecular SNAr using NaH | Quinazoline-based macrocycles | nih.gov |

Diversification and Functionalization of the this compound Scaffold

The versatility of the this compound scaffold lies in its capacity for chemical modification at two key positions: the C-4 chlorine and the C-6 hydroxyl group. These modifications allow for the systematic tuning of the molecule's properties.

Strategic Modifications at the C-4 Position of the Quinazoline Nucleus

The chlorine atom at the C-4 position is the most reactive site for nucleophilic substitution due to the electronic effect of the adjacent ring nitrogen. mdpi.commdpi.com This feature enables a wide array of diversification strategies.

Amination: As discussed in section 2.1.2, the reaction with primary and secondary amines is a cornerstone of quinazoline chemistry, leading to a vast library of 4-aminoquinazoline derivatives. nih.govmdpi.comukm.my

Palladium-Catalyzed Cross-Coupling Reactions: The C-4 chlorine can be replaced with carbon-based fragments using transition-metal catalysis.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by reacting the chloroquinazoline with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base. mdpi.comsemanticscholar.org

Suzuki-Miyaura Coupling: This method is used to form carbon-carbon bonds by coupling the chloroquinazoline with aryl or vinyl boronic acids, catalyzed by a palladium complex. mdpi.comsemanticscholar.org

These reactions significantly expand the chemical space accessible from the 4-chloroquinazoline scaffold, allowing for the introduction of diverse aryl and alkynyl substituents.

| Reaction Type | Reagents | Product | Reference |

| Amination (SNAr) | Primary/Secondary Amines, Isopropanol | 4-Amino-quinazolin-6-ol derivatives | nih.govukm.my |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-quinazolin-6-ol derivatives | mdpi.comsemanticscholar.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | 4-Aryl-quinazolin-6-ol derivatives | mdpi.comsemanticscholar.org |

Chemical Derivatizations at the C-6 Hydroxyl Group

The hydroxyl group at the C-6 position offers another handle for functionalization, primarily through reactions targeting the oxygen atom.

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a base (e.g., K₂CO₃) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 4-(2-iodoethyl)morpholine), forming an ether linkage. nih.gov

Mitsunobu Reaction: This reaction provides a powerful method for forming ethers under mild conditions. The hydroxyl group is reacted with an alcohol (e.g., 2-methoxyethanol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). nih.govgoogle.com This reaction is particularly useful for attaching linkers or more complex alkyl groups. nih.gov

These derivatizations are crucial for modulating solubility, introducing pharmacophores, or providing attachment points for linkers in the design of more complex molecules like macrocycles. nih.govgoogle.comnih.gov

| Reaction Type | Reagents | Product | Reference |

| O-Alkylation | Alkyl halide (e.g., 4-(2-iodoethyl)morpholine), K₂CO₃, DMF | 6-(alkoxy)quinazolines | nih.gov |

| Mitsunobu Reaction | Alcohol (e.g., 2-methoxyethanol), PPh₃, DIAD | 6-(alkoxy)quinazolines | nih.govgoogle.com |

Introduction of Complex Side Chains and Heterocyclic Systems

The electron-deficient nature of the quinazoline ring renders the C4 position, substituted with a chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a robust and straightforward method for introducing a diverse array of complex side chains and heterocyclic systems, primarily through the formation of carbon-nitrogen bonds.

Research has demonstrated the successful synthesis of 4-arylaminoquinazoline derivatives starting from precursors like 4-chloro-7-methoxyquinazoline-6-acetate. ajol.info In a typical synthetic sequence, the acetate protecting group at the 6-position is first hydrolyzed to yield the corresponding 6-ol intermediate. ajol.info This intermediate, which is structurally analogous to the title compound, can then be reacted with various substituted anilines. The aniline nitrogen acts as the nucleophile, displacing the C4-chloride to forge a new C-N bond. This method has been employed to create a library of 4-arylamino-7-methoxyquinazolin-6-ol derivatives. ajol.info The reaction is generally carried out in a suitable solvent such as N,N-dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate to neutralize the HCl generated during the reaction. ajol.info

This methodology is not limited to anilines; other nitrogen-containing nucleophiles, including aliphatic amines and a wide range of nitrogen-based heterocyclic compounds (e.g., morpholine (B109124), piperazine, pyrrolidine), can be effectively coupled to the C4 position. ajol.infosrce.hrresearchgate.net The versatility of this SNAr reaction allows for the systematic modification of the quinazoline core to explore structure-activity relationships.

Table 1: Representative SNAr Reactions for the Introduction of Side Chains

| Quinazoline Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 7-Methoxy-4-(phenylamino)quinazolin-6-ol | Pyrrolidine-1-carbonyl chloride | K2CO3, N,N-dimethylformamide, 0 °C to RT | 7-Methoxy-4-(phenylamino)quinazolin-6-yl pyrrolidine-1-carboxylate | ajol.info |

| 7-Methoxy-4-(phenylamino)quinazolin-6-ol | Morpholine-4-carbonyl chloride | K2CO3, N,N-dimethylformamide, 0 °C to RT | 7-Methoxy-4-(phenylamino)quinazolin-6-yl morpholine-4-carboxylate | ajol.info |

| 4-Chloro-6,7,8-trimethoxyquinazoline | Aryl or Benzyl Amines | 2-Propanol | N-Substituted 4-Amino-6,7,8-trimethoxyquinazoline | researchgate.net |

| 2-Propyl-4(3H)-quinazolinone | Ethyl chloroacetate | K2CO3, DMF, KI, 60 °C | Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate | srce.hr |

Coupling Reactions for Scaffold Extension (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com The Suzuki-Miyaura and Sonogashira reactions are particularly valuable for extending the this compound scaffold, enabling the introduction of aryl, vinyl, and alkynyl groups at the C4 position.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.comlibretexts.org The C4-chloro position of the quinazoline ring is activated towards oxidative addition to a Pd(0) catalyst, which is the first step in the catalytic cycle. libretexts.orgresearchgate.net While specific examples starting directly from this compound are not extensively detailed, the high reactivity of the C4-chloro substituent in related systems, such as 4,7-dichloroquinazolines, is well-documented. researchgate.net In these cases, regioselective Suzuki-Miyaura coupling occurs preferentially at the C4 position. researchgate.net This allows for the synthesis of 4-aryl- or 4-vinylquinazolin-6-ol derivatives by reacting the parent chloro compound with the corresponding aryl- or vinylboronic acid. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₂CO₃ in a solvent system like DME/water or toluene/ethanol. researchgate.netresearchgate.net

The Sonogashira coupling reaction provides a direct route to introduce alkynyl moieties by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the C4-chloro position of the quinazoline is the reactive site for Sonogashira coupling. researchgate.net Studies on 2,4-dichloroquinolines have shown that Sonogashira coupling can be directed regioselectively to the C4 position under appropriate conditions, demonstrating the feasibility of this transformation on the analogous quinazoline scaffold. beilstein-journals.org This methodology facilitates the synthesis of 4-alkynylquinazolin-6-ol derivatives, which are valuable precursors for further synthetic elaborations.

Table 2: Representative Palladium-Catalyzed Coupling Reactions on Chloro-Quinoline/Quinazoline Scaffolds

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,7-Dichloroquinazoline derivative | Arylboronic acid | Pd(PPh3)4 | Na2CO3 / DME-Ethanol | 4-Aryl-7-chloroquinazoline | researchgate.net |

| Suzuki-Miyaura | 4-Chloro quinoline (B57606) derivative | Arylboronic acid | Pd(PPh3)4 | - | 4-Arylquinoline | researchgate.net |

| Sonogashira | 6,7-Disubstituted-4-chloroquinazoline | Terminal alkyne | Pd(PPh3)4 or PdCl2(PPh3)2 / CuI | NEt3 / DMF | 4-Alkynyl-6,7-disubstituted-quinazoline | researchgate.net |

| Sonogashira | 2,4-Dichloroquinoline | Terminal alkyne | Pd/C / CuI / PPh3 | Et3N | 2-Alkynyl-4-chloroquinoline | beilstein-journals.org |

Structure Activity Relationship Sar Investigations of 4 Chloroquinazolin 6 Ol Analogues

Systematic Elucidation of Pharmacophoric Requirements within Quinazoline (B50416) Scaffolds

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov SAR studies have identified several key pharmacophoric features essential for target engagement. The nitrogen atoms at positions 1 (N-1) and 3 (N-3) of the quinazoline ring are critical for forming hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, a common target for these compounds. nih.gov

Key pharmacophoric requirements often include:

A Nitrogen-Containing Heterocycle: The quinazoline core itself is fundamental, acting as a scaffold to correctly orient the interacting functional groups. mdpi.com

Hydrogen Bonding Moieties: The N-1 and N-3 positions are crucial for interaction with the hinge region of many protein kinases. nih.gov

Substitutions at C-2, C-4, and the Benzene (B151609) Ring: The groups attached to these positions significantly modulate the compound's activity, selectivity, and pharmacokinetic properties. nih.govjapsonline.com For instance, substitutions at the C-2 and C-4 positions can enhance lipophilicity or introduce additional interaction points. japsonline.comfrontiersin.org Modifications on the benzene portion of the scaffold, particularly at positions 6 and 7, are well-known to influence potency and target specificity. nih.govmdpi.com

Systematic investigations have revealed that the quinazoline framework is a highly adaptable scaffold. nih.gov By strategically altering substituents, researchers can fine-tune the molecule's properties to achieve desired biological effects, from inhibiting specific enzymes to disrupting protein-protein interactions. nih.govnih.gov

Correlating Structural Modifications with Biological Potency and Selectivity

The presence and position of halogen atoms on the quinazoline scaffold or its substituents can dramatically influence biological activity. frontiersin.orgmdpi.com The chlorine atom at the C-4 position in 4-chloroquinazolin-6-ol is a reactive site, often used as a handle for further chemical modifications, but halogens also play a direct role in target binding and modulating physicochemical properties. scielo.br

Studies on various quinoline (B57606) and quinazoline derivatives have shown that halogenation can:

Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with protein residues, and can increase the lipophilicity of the molecule, favoring hydrophobic interactions within a binding pocket. mdpi.commdpi.com

Modulate Potency: In a series of 4-anilinoquinazolines designed as EGFR inhibitors, the presence of a 3-chloro or 3-bromo substituent on the aniline (B41778) ring was found to be highly favorable for potent activity. mdpi.com

Influence Selectivity: The type of halogen and its location can fine-tune selectivity. For example, in one study, a 2,4-substitution on an aniline moiety with bulky halogen atoms increased activity against VEGFR2, whereas a 3,4-substitution favored EGFR inhibition. nih.gov

The table below illustrates the effect of halogen substitution on the aniline ring of 4-anilinoquinazoline (B1210976) derivatives targeting the Epidermal Growth Factor Receptor (EGFR).

| Compound/Substituent | R Group (on Aniline) | EGFR Inhibition IC₅₀ (nM) |

| Reference | 3-Br | 0.05 |

| Derivative 1 | 3-Cl | 0.06 |

| Derivative 2 | 3-CH₃ | 0.08 |

| Derivative 3 | H | 1.1 |

| Derivative 4 | 3-I | 0.11 |

| Derivative 5 | 3-CF₃ | 0.25 |

| Data sourced from studies on 4-anilinoquinazoline analogues. |

This data demonstrates that small, lipophilic halogen groups like bromine and chlorine at the meta-position of the aniline ring result in the highest potency.

The hydroxyl group (-OH) at the C-6 position of this compound is a significant feature. Oxygenated substituents at the C-6 and C-7 positions are a hallmark of many potent kinase inhibitors. nih.govmdpi.com

The key roles of these substituents include:

Hydrogen Bonding: A hydroxyl or methoxy (B1213986) group can act as a hydrogen bond donor or acceptor, forming critical interactions with the target protein, thereby increasing binding affinity. cymitquimica.com The hydroxyl group in 6-hydroxy-4(3H)-quinazolinone, a related compound, is noted to facilitate hydrogen bonding that can influence biological interactions. cymitquimica.com

Increased Potency: Electron-donating groups, such as methoxy (-OCH₃), at the C-6 and C-7 positions generally increase the inhibitory activity of quinazoline-based kinase inhibitors. nih.govnih.gov This electronic effect is thought to enhance the binding of the N-1 and N-3 atoms in the kinase hinge region. mdpi.com

Solubility and Pharmacokinetics: The introduction of polar groups like hydroxyls can improve the solubility and metabolic stability of the compounds. mdpi.comnih.gov

In the development of EGFR inhibitors, the combination of 6,7-dimethoxy substitution on the quinazoline ring is a common and effective strategy, as seen in drugs like Gefitinib (B1684475). nih.gov The substitution of electron-donating groups at these positions has been shown to enhance the activity of the compounds. nih.gov

The C-4 chlorine of this compound is an excellent leaving group, making it a versatile precursor for synthesizing 4-substituted analogues, particularly 4-anilinoquinazolines, which are a prominent class of kinase inhibitors. scielo.brnih.govdeepdyve.com The nature of the aryl or heteroaryl group introduced at this position has a profound impact on potency and selectivity. ekb.egnih.gov

SAR studies have established that:

Anilino Moiety is Preferred: For EGFR inhibition, the 4-anilino side chain is highly preferred. nih.gov

Substitution on the Aryl Ring is Critical: Small, lipophilic groups at the 3-position of the aniline ring, such as bromo, chloro, or ethynyl, are desirable for high potency. nih.govnih.gov

Heterocyclic Rings Offer Advantages: Replacing the benzene ring with heterocyclic systems like pyridine (B92270), pyrazole, or furan (B31954) can modulate activity and physicochemical properties. acs.org In some cases, heterocycles are well-tolerated and maintain potent activity. acs.org For instance, attaching a 1,3-benzodioxole (B145889) or a pyridine ring at the C-2 position maintained antibacterial activity in one series of quinazolinones. acs.org

The following table shows the inhibitory activity of various 2,4-disubstituted quinazoline derivatives against the A549 lung cancer cell line.

| Compound ID | R1 (at C-2) | R2 (at C-4) | IC₅₀ (µM) |

| 4a | 4-chlorophenyl | anilino | 0.82 |

| 4b | 4-chlorophenyl | 4-fluoroanilino | 0.46 |

| 4c | 4-chlorophenyl | 4-chloroanilino | 0.35 |

| 4f | 4-methoxyphenyl | 4-chloroanilino | 0.58 |

| Gefitinib | - | - | 0.15 |

| Data adapted from studies on 2,4-disubstituted quinazolines as potential anticancer agents. |

This data highlights how substitutions on both the C-2 phenyl ring and the C-4 anilino ring influence cytotoxic activity.

In more complex analogues, functional groups are often tethered to the quinazoline scaffold via linkers, commonly at the C-6 or C-7 positions. The chemistry, length, and flexibility of these linkers are critical determinants of biological activity. uma.esdntb.gov.ua

Key findings include:

Linker Length is Crucial: SAR studies on dual EGFR/HER2 inhibitors revealed that an optimal carbon chain linker length of four atoms was necessary for the highest dual inhibitory activity. nih.gov In another series, a three-carbon chain linker between the quinazoline and a morpholine (B109124) core was found to be more potent than a two-carbon linker. nih.gov

Linker Type Matters: The chemical nature of the linker (e.g., ether, urea (B33335), amide, thiourea) significantly affects activity. nih.govnih.gov In one study, urea linkers were found to be more favorable for EGFR inhibitory activity compared to thiourea-containing derivatives. nih.gov Conversely, in a different series of EGFR inhibitors, thiourea (B124793) derivatives showed potent activity against gefitinib-resistant mutants. nih.gov

Spacing and Flexibility: Flexible linkers, such as a four-carbon chain, can allow a terminal moiety to adopt an optimal binding conformation within the target protein, leading to increased activity. nih.gov

These findings underscore the importance of optimizing the linker to properly position functional groups for maximal target engagement.

Rational Design Principles for Enhanced Target Engagement

The accumulated SAR data provides a set of rational design principles for creating new quinazoline derivatives with improved potency and selectivity. mdpi.commdpi.comscirp.org The modern drug design process leverages this knowledge to build molecules with a lower risk of failure in later developmental stages. scirp.orgacs.org

Key principles for designing analogues based on the this compound scaffold include:

Hinge-Binding Core: Maintain the quinazoline N-1 and N-3 atoms as essential hydrogen bond acceptors for kinase hinge region binding. nih.govmdpi.com

Optimize C-4 Substitution: Replace the C-4 chlorine with a small, substituted anilino group. A 3'-substituent on the aniline ring (e.g., bromo, chloro, ethynyl) is often optimal for high potency against targets like EGFR. mdpi.comnih.gov

Utilize C-6/C-7 Positions: Introduce small, electron-donating, and polar groups like methoxy or ethoxy at the C-6 and C-7 positions to enhance binding affinity and improve physicochemical properties. nih.govmdpi.com

Incorporate Optimal Linkers: When adding larger terminal groups, use a linker of appropriate length and chemical nature (e.g., a 3-5 atom flexible chain) to allow the terminal moiety to access and occupy allosteric or hydrophobic pockets in the target protein. nih.govmdpi.com

Balance Lipophilicity and Solubility: While lipophilic groups can enhance binding, incorporating polar functionalities (like the C-6 hydroxyl or linkers with heteroatoms) is critical for maintaining adequate solubility and favorable pharmacokinetic profiles. mdpi.commdpi.comnih.gov

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop next-generation inhibitors with enhanced target engagement and therapeutic potential. mdpi.combohrium.com

Biological Activities and Therapeutic Modalities of 4 Chloroquinazolin 6 Ol Derivatives

Anticancer and Antiproliferative Efficacy

The quinazoline (B50416) core is a well-established pharmacophore in the development of anticancer agents. researchgate.net Derivatives of 4-chloroquinazolin-6-ol, in particular, have been the subject of extensive research, leading to the discovery of compounds with significant cytotoxic effects against various cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including the inhibition of critical enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism through which this compound derivatives exhibit their anticancer properties is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, these quinazoline derivatives can halt the downstream signaling pathways that drive tumor growth. researchgate.net

Numerous studies have synthesized and evaluated series of 4-anilinoquinazoline (B1210976) derivatives, demonstrating their potential as potent EGFR inhibitors. For instance, certain 6- and 7-substituted amino-4-anilinequinazoline derivatives have shown potent irreversible dual EGFR/HER2 inhibitory activity. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the EGFR active site, confirming their mechanism of action. researchgate.netmdpi.com The introduction of various substituents on the quinazoline and aniline (B41778) rings has allowed for the optimization of their inhibitory potency and selectivity. mdpi.com

Notably, a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives displayed significant inhibitory activity against wild-type EGFR. mdpi.com Another study reported that N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) is a highly selective and potent EGFR inhibitor. mdpi.com

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (nM) |

| 6- and 7-substituted amino-4-anilinequinazoline derivative | Not Specified | 0.23 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 96 |

| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative | Not Specified | 5.06 |

| 6-(4-Benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazoline (14g) | MCF-7 | 5520 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In addition to EGFR, Human Epidermal Growth Factor Receptor 2 (HER2) is another critical target in cancer therapy, particularly in breast cancer. Some this compound derivatives have been developed as inhibitors of HER2. These compounds often exhibit dual inhibitory activity against both EGFR and HER2, providing a broader spectrum of anticancer action.

Research has led to the discovery of isoquinoline-tethered quinazoline derivatives with enhanced inhibitory activity for HER2 over EGFR. nih.gov These compounds demonstrated significantly improved selectivity for HER2, with some showing a 7- to 12-fold enhancement compared to the established drug lapatinib (B449) in kinase assays. nih.gov This selectivity translates to enhanced anti-proliferative effects against HER2-dependent cancer cells. nih.gov For example, one representative compound, 14f , not only showed potent inhibition of HER2 phosphorylation at the cellular level but also exhibited high HER2 selectivity and significantly inhibited colony formation in SKBR3 cells. nih.gov

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is common in many cancers. Certain quinazoline derivatives have been identified as modulators of PI3Kα, the alpha isoform of PI3K.

One study detailed the synthesis of 2-(4-{2-[4-(N,N-Dimethylamino)phenyl]quinazolin-4-yl}piperazin-1-yl)ethanol, which was evaluated for its biological activity. nih.gov While the primary focus of the study was on its antiviral properties, the exploration of quinazoline derivatives as kinase inhibitors often includes screening against a panel of kinases, including PI3Kα. The structural features of these compounds make them suitable candidates for interacting with the ATP-binding pocket of PI3Kα.

Topoisomerase I (Top1) is an essential enzyme involved in DNA replication and transcription. Inhibitors of Top1 can induce DNA damage and apoptosis in cancer cells, making it an effective target for anticancer drugs. Some quinazoline-based compounds have been investigated for their ability to inhibit Top1. While direct studies on this compound derivatives as Top1 inhibitors are less common, the broader class of quinazolinones has shown activity. For instance, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed and synthesized with various biological activities. nih.gov

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a well-established anticancer strategy. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.gov

One such derivative, PVHD121, was reported as a novel tubulin polymerization inhibitor. nih.gov Further structure-activity relationship studies led to the discovery of 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), which exhibited potent antiproliferative activity by disturbing microtubule formation at the centrosomes. nih.gov Another study highlighted that the efficacy of certain quinazoline-based antiglioma agents is attributed to their effects on microtubule dynamics. nih.gov

The development of multi-target or dual kinase inhibitors is a growing trend in cancer therapy, as it can offer improved efficacy and overcome resistance mechanisms. The versatile scaffold of this compound allows for the design of derivatives that can simultaneously inhibit multiple key kinases.

As previously mentioned, several 6- and 7-substituted amino-4-anilinequinazoline derivatives have been developed as irreversible dual EGFR/HER2 inhibitors. mdpi.com This dual inhibition can lead to a more comprehensive blockade of the signaling pathways that drive cancer cell growth. Furthermore, some quinazoline derivatives have been identified as multi-kinase inhibitors, showing activity against a range of kinases including EGFR and PI3K. researchgate.netmdpi.com This multi-targeted approach holds significant promise for the development of more effective anticancer therapies.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

Derivatives of the quinazoline scaffold have been identified as potent inducers of apoptosis and cell cycle arrest in various cancer cell lines, suggesting their potential as anticancer agents. tandfonline.comnih.govnih.gov The mechanisms underlying these effects are multifaceted, often involving the activation of key cellular pathways that lead to programmed cell death.

Research has shown that certain quinazolinone derivatives can trigger apoptosis in cancer cells by modulating the expression of critical regulatory proteins. For instance, some derivatives have been found to induce apoptosis in U251 glioma cells by increasing the activity of caspase-3 and altering the Bax/Bcl-2 ratio. mdpi.com The process of apoptosis is a highly regulated and essential biological function for tissue homeostasis and development. tandfonline.com It is characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. tandfonline.com The primary executioners of apoptosis are caspases, which, once activated, degrade numerous cellular substrates, culminating in cell death. tandfonline.com

Furthermore, many quinazoline-based compounds exert their anticancer effects by causing cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This disruption of the normal cell cycle progression prevents cancer cells from proliferating and can lead to apoptosis. Studies on various cancer cell lines, including breast, colon, and bladder cancer, have demonstrated that symmetrical quinazoline derivatives can effectively induce cell cycle arrest prior to cell death. tandfonline.comnih.gov For example, the compound 2,4-dibenzylaminoquinazoline was observed to cause a decrease in the G1 phase cell population and an increase in the G2 phase population before the onset of apoptosis. nih.gov Similarly, other derivatives have been shown to induce G2/M phase arrest in A549 lung cancer cells and A-375 melanoma cells. mdpi.com A novel quinazoline derivative, 04NB-03, was also found to inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis in a manner dependent on reactive oxygen species (ROS). nih.gov

The induction of apoptosis by these derivatives is not limited to a single mechanism. Some quinazoline-based α1-adrenoceptor antagonists like doxazosin (B1670899) can induce apoptosis independently of their receptor-blocking activity, although typically at higher concentrations. nih.gov This suggests that the quinazoline structure itself can be a starting point for developing more potent apoptosis-inducing agents for cancer therapy. nih.gov The ability of these compounds to selectively target cancer cells while showing no cytotoxicity to non-tumoral human cell lines further enhances their therapeutic potential. tandfonline.comnih.gov

Table 1: Apoptotic and Cell Cycle Arrest Activities of Quinazoline Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Symmetrical quinazoline derivatives | Human breast, colon, and bladder cancer | Cytotoxic, induce caspase-3 activation and DNA fragmentation | tandfonline.com |

| 2,4-dibenzylaminoquinazoline (JRF12) | Human breast, colon, and bladder cancer | Decrease in G1 phase, increase in G2 phase, apoptosis | nih.gov |

| Quinazolinone derivatives | U251 glioma cells | Caspase-3 activation, altered Bax:Bcl-2 ratio, apoptosis | mdpi.com |

| 3-methylquinazolinone derivatives | A549 (human lung cancer) | G2/M phase cell cycle arrest, late apoptosis | mdpi.com |

| Benzimidazole-quinazolinone derivative | A-375 melanoma cells | G2/M phase cell cycle arrest, apoptosis | mdpi.com |

| 04NB-03 | Hepatocellular carcinoma (HCC) | ROS-dependent cell cycle arrest and apoptosis | nih.gov |

| DW-8 (4-anilino-quinazoline) | SW620 (colorectal cancer) | G2 phase cell cycle arrest, activation of intrinsic apoptotic pathway | nih.gov |

Antimicrobial Activities

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds in the development of new antibacterial and antifungal agents. eurekaselect.comnih.govnih.gov

Antibacterial Spectrum and Potency

The antibacterial potential of quinazoline derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. eurekaselect.combiomedpharmajournal.orgnih.gov Several studies have highlighted their efficacy against multidrug-resistant strains, which is of significant clinical importance. eurekaselect.com For instance, certain 1,2,3-triazole linked 4(3H)-quinazolinones have shown potent activity against multidrug-resistant Staphylococcus aureus. eurekaselect.com

The structural features of these derivatives play a crucial role in their antibacterial potency. Substitutions at various positions on the quinazoline ring can significantly influence their activity. mdpi.com For example, the presence of halogens at the 6-position and a substituted amine at the 4-position have been shown to enhance antimicrobial properties. mdpi.com In one study, a series of quinazolinone derivatives were synthesized and tested, with some compounds exhibiting excellent activity against Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.org Another study focused on quinazolinone-based dihydrofolate reductase (DHFR) inhibitors, where one compound showed higher potency against Escherichia coli DHFR than the standard drug trimethoprim. nih.gov

The development of hybrid molecules, combining the quinazoline scaffold with other heterocyclic rings like thiazole (B1198619) or 1,3,4-oxadiazole, has also yielded compounds with notable antibacterial activity. eurekaselect.com

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Derivative Class | Target Bacteria | Potency/Activity | Reference(s) |

|---|---|---|---|

| Quinazolinone derivatives | E. coli, P. aeruginosa | Excellent activity | biomedpharmajournal.org |

| Quinazolinone-based DHFR inhibitors | S. aureus, E. coli | Potent inhibition of bacterial DHFR | nih.gov |

| Quinazoline-benzimidazole hybrids | Multidrug-resistant S. aureus | Potent antimicrobial agents | eurekaselect.com |

| 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one conjugated with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | mdpi.com |

Antifungal Efficacy

In addition to their antibacterial properties, quinazoline derivatives have shown significant antifungal efficacy against a range of pathogenic fungi. nih.govnih.govbiomedpharmajournal.orgmdpi.comderpharmachemica.com The introduction of different substituents onto the quinazoline core has led to the discovery of compounds with potent activity against fungi such as Candida albicans, Aspergillus niger, and Fusarium moniliforme. biomedpharmajournal.orgmdpi.com

For example, certain 4-(substituted aniline) quinazoline derivatives have demonstrated strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Similarly, other synthesized derivatives showed strong activity against various fungi, with potency comparable to fluconazole. mdpi.com Metal complexes of quinazoline derivatives have also been explored, with some showing enhanced antifungal activity compared to the ligand alone. derpharmachemica.comorientjchem.org For instance, copper (II) chelates of certain quinazolinone derivatives exhibited the highest antifungal activity among the tested metal complexes. derpharmachemica.com

The structural modifications, such as the incorporation of a 1,2,4-triazole (B32235) thioether moiety, have also resulted in compounds with potent antifungal properties. mdpi.com Studies have consistently shown that substitutions on the phenyl ring, such as with chlorine, can significantly impact the fungicidal activity. derpharmachemica.com

Table 3: Antifungal Activity of Selected Quinazoline Derivatives

| Derivative Class | Target Fungi | Potency/Activity | Reference(s) |

|---|---|---|---|

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity, comparable to griseofulvin | mdpi.com |

| Various quinazolinone derivatives | Candida albicans, Aspergillus niger | Good to excellent activity | nih.govbiomedpharmajournal.org |

| Metal chelates of quinazolin-4-one 8-hydroxyquinoline | Candida albicans, Botryodiplodia theobromae, Nigrospora sp., Aspergillus fumigatus, Rhizopus nigricans | Cu(II) chelate showed highest activity | derpharmachemica.com |

| 6-bromo-3-propylquinazolin-4-one | Various fungi | Good antifungal activity | researchgate.net |

Antiviral Properties

The quinazoline scaffold is a key component in a variety of compounds that exhibit a broad spectrum of antiviral activities. researchgate.netnih.gov Derivatives have been synthesized and tested against numerous viruses, including those of significant public health concern.

Research has identified quinazoline derivatives with activity against influenza virus, with some compounds showing IC50 values of less than 10 μM. mdpi.com Other studies have highlighted the potential of quinazoline artemisinin (B1665778) hybrids as potent agents against cytomegalovirus (CMV), demonstrating superior activity compared to the standard drug ganciclovir. mdpi.com

Furthermore, certain 2,3-disubstituted quinazolin-4(3H)-ones have been evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1), vaccinia virus, and Coxsackie virus B4, with specific derivatives showing notable inhibitory effects. internationalscholarsjournals.com The antiviral mechanism of some quinazoline derivatives involves targeting viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov The development of quinazoline derivatives as Toll-like receptor 7 (TLR7) agonists also represents a promising strategy for creating new antiviral agents. rsc.org

Table 4: Antiviral Activity of Quinazoline Derivatives

| Derivative Class | Target Virus | Mechanism/Activity | Reference(s) |

|---|---|---|---|

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza virus | Anti-influenza activity with IC50 < 10 μM | mdpi.com |

| Quinazoline artemisinin hybrids | Cytomegalovirus (CMV) | Potent activity with EC50 = 0.15−0.21 μM | mdpi.com |

| 2,3-disubstituted quinazolin-4(3H)-ones | HSV-1, Vaccinia virus, Coxsackie B4 | Specific antiviral activity against tested viruses | internationalscholarsjournals.com |

| Quinazoline derivatives | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of RdRp enzyme | nih.gov |

| Quinazoline derivatives | Toll-like receptor 7 (TLR7) agonists | Potential as antiviral agents through immune modulation | rsc.org |

Anti-inflammatory Properties

Quinazoline derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.govtsijournals.com Their mechanisms of action often involve the inhibition of key mediators of the inflammatory response.

A notable example is proquazone, a non-acidic 4-aryl-1-alkyl-2(1H)-quinazolinone, which exhibits an anti-inflammatory profile comparable to indomethacin. tsijournals.com It acts as a potent inhibitor of prostaglandin (B15479496) synthesis. tsijournals.com More recent research has focused on derivatives that modulate the biosynthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or inhibit enzymes such as nitric oxide synthase-II (NOS-II) and phosphodiesterases (PDEs). tsijournals.com

Novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been synthesized and shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Computational studies suggest these compounds act as potent inhibitors of TLR4 signaling. rsc.org Similarly, a library of pyrazolo[1,5-a]quinazoline compounds was screened, identifying several derivatives that inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity, with some compounds predicted to be ligands for mitogen-activated protein kinases (MAPKs) like JNK3. mdpi.com

The anti-inflammatory potential is also influenced by the substitution pattern on the quinazoline ring. For instance, compounds with a p-chlorophenyl group have shown better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov

Table 5: Anti-inflammatory Activity of Quinazoline Derivatives

| Derivative Class | Mechanism of Action | Potency/Activity | Reference(s) |

|---|---|---|---|

| Proquazone | Prostaglandin synthesis inhibitor | Comparable to indomethacin | tsijournals.com |

| Quinazoline-4(3H)-one-2-carbothioamides | Inhibition of NO production, TLR4 signaling inhibition | Potent anti-inflammatory activity | rsc.org |

| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB transcriptional activity, potential MAPK ligands | Identified compounds with IC50 < 50 µM | mdpi.com |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Edema inhibition | Showed 32.5% edema inhibition | nih.gov |

| QA-2 & QA-6 | Carrageenan-induced paw edema model | Good anti-inflammatory activity | fabad.org.tr |

Antimalarial Properties

The quinazoline scaffold has been a foundation for the development of new antimalarial agents, driven by the urgent need to combat drug-resistant strains of the malaria parasite. nih.govwikipedia.org Febrifugine, a natural alkaloid containing a 4-quinazolinone moiety, has long been known for its antimalarial properties and has inspired the synthesis of numerous analogues. nih.gov

Research has shown that the 4-quinazolinone core is crucial for the antimalarial activity of these compounds. nih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed based on febrifugine's structure and exhibited antimalarial activity against Plasmodium berghei in mice. nih.gov These synthetic routes are often more cost-effective than isolating the natural product. nih.gov

Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives led to the identification of potent inhibitors of Plasmodium falciparum, including against laboratory-resistant strains. acs.org One such derivative was 95-fold more potent than the initial hit compound and demonstrated efficacy in a humanized mouse model of malaria. acs.org Furthermore, novel chloroquine (B1663885) derivatives incorporating modified side chains have shown enhanced activity against chloroquine-resistant P. falciparum. nih.govnih.gov For example, the derivative SKM13 completely inhibited P. berghei growth in mice and significantly increased survival rates. nih.gov

Table 6: Antimalarial Activity of Quinazoline Derivatives

| Derivative Class | Target Parasite | Activity/Efficacy | Reference(s) |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-one derivatives (Febrifugine-based) | Plasmodium berghei | Exhibited antimalarial activities in mice | nih.gov |

| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (including resistant strains) | Potent inhibitors, with one showing in vivo efficacy | acs.org |

| SKM13 (Chloroquine derivative) | Plasmodium falciparum (CQ-resistant), Plasmodium berghei | More effective than chloroquine against CQ-resistant strain; complete inhibition of P. berghei growth in mice | nih.gov |

| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine | Plasmodium berghei | Potent antimalarial activity (90.4% suppression) | researchgate.net |

| New quinazolinone-4 derivatives | Plasmodium falciparum | Inhibit maturation of ring form to schizont form | researchgate.net |

Other Investigational Bioactivities

Beyond the well-documented applications, derivatives of this compound are being explored for a range of other therapeutic uses. These include the inhibition of advanced glycation end products, quorum sensing inhibition, Poly(ADP-ribose) polymerase (PARP) inhibition, and even potential antiarrhythmic and bronchodilator effects.

Inhibition of Advanced Glycation End Products

Advanced Glycation End Products (AGEs) are harmful compounds that can form when proteins or fats combine with sugars in the bloodstream. This process, known as glycation, is a natural part of aging but is accelerated in individuals with diabetes. researchgate.netfrontiersin.org The accumulation of AGEs is linked to the development and progression of diabetic complications, as well as other age-related diseases. researchgate.netresearchgate.net

Several strategies are being investigated to counteract the negative effects of AGEs, including the use of compounds that can inhibit their formation. frontiersin.orgmdpi.com Some synthetic compounds, like aminoguanidine, have shown antiglycation activity but are not used clinically due to safety concerns. frontiersin.orgmdpi.com This has led to a search for new and safer AGE inhibitors.

Research has shown that certain quinazoline derivatives possess antiglycation properties. For instance, novel guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their ability to inhibit the formation of glycated proteins. rrpharmacology.ru One particular compound from this series demonstrated a significant suppression of glycated protein formation, highlighting the potential of the quinazoline scaffold in developing agents to combat diabetic complications. rrpharmacology.ru Another study on 5-aryl-triazolo[4,3-a] hexahydro quinazoline derivatives found that they exhibited potent antiglycating activity, with some compounds being more active than the natural antioxidant rutin. vensel.org

The mechanism by which these compounds inhibit AGE formation can vary, but may include trapping reactive carbonyl compounds, chelating metal ions that catalyze glycation, or breaking the cross-links formed by AGEs. mdpi.com The antioxidant properties of these derivatives may also contribute to their antiglycation effects, as oxidative stress is closely linked to the formation of AGEs. vensel.org

Table 1: Antiglycation Activity of Quinazoline Derivatives

| Compound Class | Key Findings | Reference |

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | One compound significantly suppressed the formation of glycated proteins. rrpharmacology.ru | rrpharmacology.ru |

| 5-aryl-triazolo[4,3-a] hexahydro quinazoline derivatives | Exhibited potent antiglycating activity, surpassing that of rutin. vensel.org | vensel.org |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and the production of virulence factors. nih.govmdpi.com By interfering with QS, it is possible to disarm pathogenic bacteria without killing them, which may reduce the likelihood of developing antibiotic resistance. nih.govnih.gov This makes QS inhibitors a promising alternative or adjunct to traditional antibiotics. mdpi.com

The quinazoline scaffold has emerged as a promising framework for the development of QS inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov Many reported QS inhibitors incorporate a quinazolinone scaffold to mimic the natural signaling molecules of the bacteria, thereby increasing their binding affinity to the target receptor, PqsR. nih.gov

Several studies have demonstrated the efficacy of quinazolinone derivatives as QS inhibitors. For example, certain quinazolin-4-one derivatives have been shown to inhibit biofilm formation in P. aeruginosa at low concentrations. nih.govresearchgate.net These compounds were also found to decrease other virulence factors, such as cell surface hydrophobicity and the production of exopolysaccharides, which are crucial for biofilm integrity. nih.govresearchgate.net Molecular docking studies have supported these findings, showing that these compounds can effectively bind to the PqsR transcriptional regulator. nih.gov

Another study focused on the development of quinazolinone analogues as inhibitors of the pqs system in P. aeruginosa. nih.gov One compound, in particular, exhibited significant pqs inhibitory activity without affecting bacterial growth, making it an ideal candidate for an anti-virulence agent. nih.gov While its effect on biofilm formation was modest, the study highlighted the potential for further optimization of this class of compounds. nih.gov

Table 2: Quorum Sensing Inhibition by Quinazoline Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

| Quinazolin-4-ones | Pseudomonas aeruginosa | Inhibited biofilm formation and other virulence factors at sub-MICs. nih.govresearchgate.net | nih.govresearchgate.net |

| Quinazolinone amides and triazoles | Pseudomonas aeruginosa | One compound showed high pqs inhibitory activity with no bacterial growth inhibition. nih.gov | nih.gov |

| Quinazolinone disulfide analogues | Pseudomonas aeruginosa | Inhibited pyocyanin (B1662382) synthesis and biofilm formation. researchgate.net | researchgate.net |

Poly(ADP-ribose) polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. rsc.org Inhibiting these enzymes can lead to the death of cancer cells, especially those with pre-existing DNA repair defects, such as mutations in the BRCA genes. nih.govcancernetwork.com This has made PARP inhibitors a significant class of targeted cancer therapies. nih.govmdpi.com

The quinazoline scaffold has been extensively explored for the development of potent PARP inhibitors. Researchers have designed and synthesized numerous quinazoline derivatives with the aim of improving their efficacy and selectivity. rsc.orgnih.govrsc.org

One approach has been to use the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core found in the approved PARP inhibitor Olaparib. rsc.org This has led to the discovery of quinazolinone-based derivatives with appreciable inhibitory activity against PARP-1. rsc.org For example, one such compound displayed an IC50 value comparable to that of Olaparib and induced cell cycle arrest and apoptosis in breast cancer cells. rsc.org

Other studies have focused on quinazoline-2,4(1H,3H)-dione derivatives. rsc.org By modifying the substituents on the quinazoline ring, researchers have been able to develop potent PARP-1/2 inhibitors with some selectivity for PARP-1 over PARP-2. rsc.org Some of these compounds have shown strong cytotoxicity against cancer cell lines and have demonstrated the ability to enhance the effectiveness of other chemotherapy agents like temozolomide. rsc.org

Structure-activity relationship (SAR) studies have provided valuable insights for the design of new quinazoline-based PARP inhibitors. nih.gov For instance, it has been found that a 4-one or 2,4-dione scaffold is generally required for PARP inhibition. nih.gov The substitution pattern on the quinazoline ring and the nature of the groups at various positions can significantly influence the inhibitory activity. nih.gov

Table 3: PARP Inhibition by Quinazoline Derivatives

| Compound Class | Target | Key Findings | Reference |

| Quinazolinone-based derivatives | PARP-1 | A compound showed inhibitory activity comparable to Olaparib. rsc.org | rsc.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1/2 | Potent inhibitors with moderate selectivity for PARP-1. rsc.org | rsc.org |

| 2-substituted-quinazoline-4-ones | PARP | Some derivatives showed strong inhibitory activity. nih.gov | nih.gov |

| 8-Chloroquinazolin-4-ol | PARP-1 | IC50 of 5.65 μM. medchemexpress.com | medchemexpress.com |

Antiarrhythmic and Bronchodilator Activities of Quinazoline Derivatives

The therapeutic potential of quinazoline derivatives extends to cardiovascular and respiratory conditions. Certain substituted quinazolines have been investigated for their antiarrhythmic and bronchodilator properties. google.com

Tetracyclic quinazoline derivatives have been synthesized and shown to possess valuable antiarrhythmic properties. google.com These compounds are classified as class III antiarrhythmics, which are known to prolong the QT interval in an electrocardiogram without significantly affecting the heart rate. google.com This class of drugs is particularly useful for treating various types of arrhythmias, including those that are resistant to other therapies. google.com In preclinical studies, these tetracyclic quinazoline derivatives were found to be significantly more potent than the known class III antiarrhythmic d-sotalol in prolonging the QT interval. google.com

The quinazoline alkaloid vasicine, isolated from the plant Adhatoda vasica, is well-known for its bronchodilator activity. mdpi.comorientjchem.org This has spurred interest in synthesizing and evaluating other quinazoline derivatives for their effects on bronchial smooth muscle. nih.gov In vitro studies have shown that quinazolin-4(3H)-one and its derivative vasicinone (B1682191) can induce relaxation of guinea pig tracheal rings, although at higher concentrations compared to adrenaline. nih.gov These findings suggest that the quinazoline scaffold could be a starting point for the development of new bronchodilator agents for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). tsijournals.com

Table 4: Antiarrhythmic and Bronchodilator Activities of Quinazoline Derivatives

| Activity | Compound Class | Key Findings | Reference |

| Antiarrhythmic | Tetracyclic quinazoline derivatives | Act as class III antiarrhythmics, more potent than d-sotalol in prolonging the QT interval. google.com | google.com |

| Bronchodilator | Vasicine (natural quinazoline alkaloid) | Known for its bronchodilator effects. mdpi.comorientjchem.org | mdpi.comorientjchem.org |

| Bronchodilator | Quinazolin-4(3H)-one and vasicinone | Induced relaxation of guinea pig tracheal rings in vitro. nih.gov | nih.gov |

Mechanistic Insights into the Biological Actions of 4 Chloroquinazolin 6 Ol Analogues

Characterization of Molecular Target Binding and Specificity

Analogues derived from the quinazoline (B50416) scaffold are renowned for their activity as protein kinase inhibitors. mdpi.com They function by competitively binding to the ATP-binding pocket of these enzymes, which prevents the transfer of phosphate (B84403) groups to substrate proteins and thereby blocks signal transduction. nih.govglobalresearchonline.net The specificity and potency of these inhibitors are dictated by the nature and position of substituents on the quinazoline core. biomedres.us

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary target for many quinazoline analogues is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is often overexpressed or mutated in various cancers. mdpi.complos.org The quinazoline ring system is crucial for this interaction, with the N1 atom of the quinazoline core typically forming a key hydrogen bond with a methionine residue (Met793) in the hinge region of the EGFR kinase domain. nih.gov This interaction anchors the inhibitor in the ATP-binding site. mdpi.com

Derivatives have been developed to target both wild-type (WT) and mutant forms of EGFR. For instance, compounds have shown potent activity against common mutations like L858R, del19, and the resistance mutation T790M. mdpi.complos.org The introduction of different chemical groups at various positions on the quinazoline scaffold allows for optimization of binding affinity and specificity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). globalresearchonline.netekb.eg Several quinazoline derivatives have been identified as potent inhibitors of VEGFR-2. mdpi.comnih.gov The binding mode is similar to that of EGFR, involving occupation of the ATP-binding cleft. Some analogues have been engineered as dual inhibitors, targeting both EGFR and VEGFR-2, which can offer a broader mechanism for halting tumor progression. globalresearchonline.netekb.eg

Other Kinase and Molecular Targets: The versatility of the quinazoline scaffold extends to other molecular targets:

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT pathway is a critical signaling cascade controlling cell growth and survival. nih.govresearchgate.net Numerous quinazoline-based compounds have been reported as effective PI3K inhibitors. nih.govbenthamdirect.com

Tubulin: Certain quinazoline derivatives can interfere with microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov

Poly(ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy. Some 4-hydroxyquinazoline (B93491) derivatives have been shown to be potent PARP inhibitors. biomedres.us

Signal Transducer and Activator of Transcription 3 (STAT3): Some quinazoline ligands have been shown to directly bind to the STAT3 protein, blocking its phosphorylation and downstream activity, while also stabilizing G-quadruplex DNA structures. acs.org

The following table summarizes the inhibitory activities of selected quinazoline analogues against various molecular targets.

| Compound/Analogue Class | Target(s) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Urea (B33335) derivative 7 | EGFRWT | 0.8 nM | mdpi.com |

| Urea derivative 7 | EGFRL858R/T790M | 2.7 nM | mdpi.com |

| Quinazoline sulfonamide derivative 12 | EGFRT790M | 0.0728 µM | mdpi.com |

| Quinazoline sulfonamide derivative 12 | VEGFR-2 | 0.0523 µM | mdpi.com |

| Quinazoline Derivative 1 | VEGFR-2 | ≤0.003 µM | nih.gov |

| Quinazoline Derivative 1 | PDGFR-β | 0.004 µM | nih.gov |

| 4-Hydroxyquinazoline derivative B1 | PARP1 | 0.47 µM | |

| Compound 30 (8-methoxyquinazoline derivative) | ENPP1 | 8.05 nM | nih.gov |

Analysis of Downstream Signaling Pathway Modulation

The binding of a 4-chloroquinazolin-6-ol analogue to its primary molecular target initiates a cascade of effects on intracellular signaling pathways. By inhibiting the kinase activity of receptors like EGFR or VEGFR, these compounds effectively block the phosphorylation events that are necessary to activate downstream effector proteins.

The two most prominent pathways modulated by EGFR inhibitors are:

RAS-RAF-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR prevents the activation of RAS, which in turn blocks the entire kinase cascade, ultimately leading to a decrease in cell division. nih.govglobalresearchonline.net

PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell growth, survival, and proliferation while inhibiting apoptosis (programmed cell death). nih.govresearchgate.net By blocking EGFR, quinazoline inhibitors prevent the activation of PI3K and its downstream effector AKT. spandidos-publications.com This can lead to cell cycle arrest and the induction of apoptosis. biomedres.usspandidos-publications.com Studies have demonstrated that some quinazoline derivatives can cause cell cycle arrest in the G2/M phase by downregulating key proteins like CDK1 and Cdc25C, an effect linked to the inhibition of the PI3K/AKT pathway. spandidos-publications.com

Furthermore, the inhibition of EGFR can also affect other signaling mediators, such as STAT3. spandidos-publications.com STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation. EGFR inhibition can prevent STAT3 activation, providing another mechanism for the compound's biological effects. spandidos-publications.com Similarly, inhibition of VEGFR-2 by specific quinazoline analogues blocks VEGF-stimulated signaling, which is essential for angiogenesis. globalresearchonline.net

Cellular Permeability and Intracellular Distribution Studies

The ability of a compound to exert a biological effect is contingent upon its capacity to cross the cell membrane and reach its intracellular target. The cellular permeability and distribution of quinazoline analogues are influenced by their physicochemical properties, such as hydrophobicity (LogP), molecular weight, and topological polar surface area (TPSA). acs.org

Studies using Caco-2 gut epithelial models, which mimic absorption in the human intestine, have shown significant variation in the permeability of different quinazoline-based tyrosine kinase inhibitors. mdpi.com For example, the well-known analogues gefitinib (B1684475) and erlotinib (B232) show intermediate to low permeability in these models. mdpi.com Some quinazoline derivatives have been found to be substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compounds out of the cell, although this is not a universal characteristic. snmjournals.orgnih.gov

Once inside the cell, the distribution of these compounds can vary. Research has shown that some quinazoline-based inhibitors can inhibit human nucleoside transporters (hENTs), which could affect the cellular uptake of other drugs. nih.govresearchgate.net Studies on the intracellular localization of certain quinazoline derivatives have demonstrated that they can accumulate in the nucleus. acs.org For example, one study using fission yeast showed that a quinazoline compound localized to the nucleus and perturbed DNA replication fork progression, consistent with its activity as a G-quadruplex stabilizer. acs.org The uptake kinetics can also differ based on the cell's sensitivity to the drug; for instance, uptake of [11C]erlotinib was found to be lower in erlotinib-resistant cells compared to sensitive cells, suggesting that cellular accumulation may be a factor in drug resistance. snmjournals.org

Computational Approaches in the Design and Optimization of 4 Chloroquinazolin 6 Ol Derivatives

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the design of novel derivatives with improved potency and selectivity. mdpi.com For the quinazoline (B50416) class of compounds, CADD encompasses a variety of methodologies that leverage knowledge of the biological target or the chemical properties of active molecules to guide the design process. These approaches are broadly categorized into structure-based and ligand-based drug design.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design effective ligands. This approach has been successfully applied to the development of quinazoline-based inhibitors. nih.govnih.gov

A key application of SBDD is in the design of selective kinase inhibitors. For instance, guided by X-ray crystallography, SBDD was used to develop a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4). nih.gova-star.edu.sg By understanding the shape and chemical makeup of the ATP-binding pocket of the target kinase, researchers can rationally design quinazoline derivatives that fit precisely into the active site, leading to optimized selectivity, therapeutic potency, and favorable pharmaceutical properties. nih.gov This methodology allows for the exploitation of even subtle structural differences between related targets, such as Aurora A and Aurora B kinases, to achieve high selectivity. nih.gov

In the absence of a known 3D structure of the target, Ligand-Based Drug Design (LBDD) methodologies are employed. These techniques utilize the chemical and structural information of a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.

One prominent LBDD method is Quantitative Structure-Activity Relationship (QSAR) modeling. In a study focused on developing quinazolin-4(3H)-one derivatives as breast cancer inhibitors, a QSAR model was built and validated to guide the design of more potent molecules. researchgate.net This approach identifies the key physicochemical properties and structural features that are critical for biological activity. Pharmacophore modeling is another LBDD technique used to create a 3D representation of the essential features a molecule must possess to bind to a specific target. This model then serves as a template for designing or identifying new compounds with the desired activity. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict the interactions between a ligand, such as a 4-Chloroquinazolin-6-OL derivative, and its target protein at an atomic level. nih.govnih.gov These methods are crucial for understanding the stability of the ligand-protein complex and the specific forces driving the binding event. nih.gov

Molecular docking predicts the preferred orientation (conformation or "pose") of a ligand when bound to a target protein. rsc.org Furthermore, it estimates the strength of the interaction through a scoring function, which calculates a binding energy value. nih.gov This allows for the ranking of different derivatives and the prioritization of the most promising candidates for synthesis and biological testing.

For example, in a study of 4-anilino quinazoline derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, docking results showed that certain compounds had significantly better binding energies compared to the standard inhibitor Erlotinib (B232). nih.gov Similarly, docking studies on 6-bromo quinazoline derivatives against EGFR identified compounds with strong binding affinities, which correlated with their observed cytotoxic activity. nih.gov

Table 1: Example Docking Scores of Quinazoline Derivatives Against Protein Kinases

| Compound Class | Target Protein | Example Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Anilino Quinazolines | EGFR Tyrosine Kinase | SGQ4 | -7.46 | nih.gov |

| 4-Anilino Quinazolines | EGFR Tyrosine Kinase | DMUQ5 | -7.31 | nih.gov |

| 6-Bromo Quinazolines | EGFR | Compound 8a | -6.7 | nih.gov |

This table is for illustrative purposes and shows representative data from studies on various quinazoline derivatives.

Following docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the predicted ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms, MD can confirm whether the binding pose predicted by docking is stable and provides insights into the conformational changes of both the ligand and the protein upon binding. nih.gov

A critical aspect of CADD is the detailed analysis of the intermolecular interactions that stabilize the ligand in the binding pocket of the target. mdpi.commdpi.com Docking and MD simulations reveal key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov

For instance, molecular docking of novel 4-Hydroxyquinazoline (B93491) derivatives revealed that hydrogen bonding with the amino acid residue ASP766 may be crucial for overcoming drug resistance. mdpi.com In another study, the interaction of 4-anilino quinazoline derivatives with the EGFR active site was characterized by specific hydrogen bonds and other interactions with key residues. nih.gov Understanding these interactions is vital for optimizing the ligand's structure to enhance binding affinity and selectivity. For example, incorporating a chloro group onto the quinazoline core can potentially improve hydrophobic interactions and stacking within the enzyme's binding site. nih.gov

Table 2: Key Intermolecular Interactions Identified for Quinazoline Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinazolines | PARP | ASP766 | Hydrogen Bonding | mdpi.com |

| Imidazoline Derivatives | Kir6.2 Potassium Channel | F168, M169, I296 | Hydrophobic Pocket | researchgate.net |

| Cephalosporins | GSK3β | Cys-199 | Covalent Bond | rsc.org |

This table illustrates the types of interactions identified in computational studies for various heterocyclic compounds, including quinazolines.

Virtual Screening for the Identification of Novel Hit Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method has been successfully used to discover novel hits with a quinazoline scaffold. nih.govlshtm.ac.uk

In a collaborative virtual screening effort to find agents against Trypanosoma cruzi, probing multiple proprietary libraries led to the rapid expansion of the structure-activity relationship (SAR) around initial hit compounds. nih.gov This approach identified a promising 2-aryl-4-aminoquinazoline series with in vivo efficacy. nih.gov Similarly, virtual screening of novel quinazolin-4(3H)-one derivatives was employed to find potential antitubercular agents by targeting specific enzymes of Mycobacterium tuberculosis. nih.gov The process typically involves docking millions of compounds into the target's active site and filtering them based on their predicted binding scores and adherence to drug-like properties, such as Lipinski's Rule of Five, before selecting a smaller, manageable number of candidates for experimental testing. nih.gov

Quantum Mechanical Calculations for Electronic and Structural Properties